

A Comparative Analysis of Intramolecular Interactions in 1,1-Difluorocyclohexane

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Compound of Interest		
Compound Name:	1,1-Difluorocyclohexane	
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An in-depth examination of the conformational landscape of **1,1-difluorocyclohexane** reveals a fascinating interplay of stereoelectronic and steric effects that govern its structure and stability. Unlike monosubstituted cyclohexanes where an equatorial position is generally favored, the geminal fluorine atoms in **1,1-difluorocyclohexane** introduce unique intramolecular interactions that are critical for researchers in medicinal chemistry and materials science to understand. This guide provides a comparative analysis of these interactions, supported by experimental and computational data.

The primary intramolecular forces at play in **1,1-difluorocyclohexane** are the anomeric effect and steric hindrance. The molecule exists in a rapid equilibrium between two chair conformations. In one conformation, one fluorine atom is in an axial position and the other in an equatorial position. Through ring inversion, they interchange their positions. The stability of **1,1-difluorocyclohexane** is notably influenced by a stabilizing anomeric-like hyperconjugation interaction.[1] This involves the donation of electron density from the lone pair of one fluorine atom (nF) to the antibonding orbital (σ) of the adjacent carbon-fluorine bond (nF $\rightarrow \sigma$ CF).[1]

Conformational Equilibrium of 1,1-Difluorocyclohexane

The following diagram illustrates the dynamic equilibrium between the two identical chair conformations of **1,1-difluorocyclohexane**.

Caption: Conformational equilibrium of **1,1-difluorocyclohexane** via ring inversion.

Comparative Data



The following tables summarize key quantitative data from experimental and computational studies, providing a basis for comparing the intramolecular interactions within **1,1**-**difluorocyclohexane** and with related compounds.

Table 1: Experimental NMR Spectroscopic Data for 1,1-Difluorocyclohexane

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in "freezing out" the individual conformers, allowing for the measurement of their distinct properties.



Parameter	Value	Conditions	Significance
¹⁹ F NMR			
F-F Coupling (JFF)	235.3 Hz	Low temperature in CS ₂ solution	Large geminal coupling constant characteristic of the C-F bonds.[2]
Chemical Shift Difference	15.64 ppm	Low temperature in CS ₂ solution	Significant chemical shift difference between the axial and equatorial fluorine atoms.[2]
¹³ C NMR			
³ JCF (C-3)	9.5 Hz	-90 °C	At low temperature, the triplet for C-3 collapses to a doublet, suggesting that only the equatorial fluorine is coupled with the C- 3 carbon.[3]
³ JCF (C-3)	4.7 Hz	Room Temperature	At room temperature, rapid inversion averages the coupling to a triplet.[3]
¹ H- ¹⁹ F Couplings			
J (Hax–Fax)	34.3 Hz	Low temperature in CS ₂ solution	Large axial-axial vicinal H-F coupling constant.[2]
J (Heq–Fax)	11.5 Hz	Low temperature in CS ₂ solution	Smaller equatorial- axial vicinal H-F coupling constant.[2]



Table 2: Activation Parameters for Conformational Isomerization

The energy barrier for the ring inversion process has been determined through line-shape analysis of the NMR spectra at various temperatures.[2]

Parameter	Value (in CS₂)	Value (in CFCl₃)	Description
ΔH‡ (kcal/mol)	9.0	8.6	Enthalpy of activation for ring inversion.[2]
ΔG‡cc (kcal/mol)	9.8	9.8	Gibbs free energy of activation at the coalescence temperature (228 K).
ΔS‡cc (eu)	-3.3	-5.0	Entropy of activation at the coalescence temperature.[2]

Table 3: Computational Analysis of Difluorocyclohexane Isomers

Quantum-chemical studies provide insight into the relative stabilities and the electronic interactions governing them.



Isomer	Relative Gibbs Free Energy (kcal/mol)	Key Stabilizing/Destabilizing Interactions
1,1-Difluorocyclohexane	-6.4	Stabilized by anomeric-like nF → σ*CF hyperconjugation.[1]
trans-1,2-Diaxial	Data not specified	Favorable due to avoidance of gauche repulsion.
trans-1,2-Diequatorial	+2.1 (relative to fluorocyclohexane)	Destabilized by dipolar repulsion between C-F bonds.
cis-1,3-Diaxial	+1.8 (relative to fluorocyclohexane)	Destabilized by 1,3-diaxial repulsion.[1]
trans-1,4-Diaxial	-0.3	Stabilized by axial C-H···C-F electrostatic attraction.[1]

Experimental Protocols

The data presented above were obtained through the following key experimental and computational methodologies:

Low-Temperature NMR Spectroscopy

- Sample Preparation: **1,1-Difluorocyclohexane** is dissolved in a suitable solvent, such as carbon disulfide (CS₂) or dichlorofluoromethane (CFCl₃), typically in a 1:1 volume ratio.[2] The solution is placed in a standard NMR tube.
- Instrumentation: A high-resolution NMR spectrometer is used. For ¹⁹F NMR, experiments are conducted at a specific frequency (e.g., 56.4 Mc/sec).[4]
- Temperature Control: The temperature of the sample is precisely controlled and varied over a range from room temperature down to as low as -93°C.[2]
- Data Acquisition: ¹⁹F and ¹³C NMR spectra are recorded at different temperatures. [2][3] For
 ¹³C NMR, proton-decoupled spectra are often acquired to simplify the signals. [3]



 Data Analysis: At low temperatures where the ring inversion is slow on the NMR timescale, the signals for the axial and equatorial fluorine atoms (and adjacent carbons/protons) can be resolved. Coupling constants (J-values) and chemical shifts are measured directly from these spectra.[2][3]

NMR Line-Shape Analysis for Rate of Isomerization

- Spectral Acquisition: Spectra are recorded at multiple temperatures in the range where the signals are broadened due to the conformational exchange, particularly around the coalescence temperature.[2]
- Line-Shape Simulation: The experimental spectra are compared with theoretical line shapes calculated for a range of exchange rates (k). This analysis is based on the Bloch equations modified for chemical exchange.
- Activation Parameter Calculation: The rate constants (k) obtained at different temperatures
 (T) are used to construct an Arrhenius or Eyring plot (e.g., ln(k) vs 1/T). The activation
 parameters (ΔH‡, ΔS‡, and ΔG‡) are then determined from the slope and intercept of this
 plot.[2]

Computational Chemistry (DFT)

- Model Building: The 3D structures of the different conformers of 1,1-difluorocyclohexane and other isomers are built.
- Geometry Optimization: The structures are fully optimized using density functional theory (DFT). A common level of theory is B3LYP with a basis set such as 6-311++G(d,p).[1]
 Dispersion corrections (e.g., GD3BJ) are often included for improved accuracy.[1]
- Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine their relative Gibbs free energies. Solvation effects can be included using an implicit solvation model like the Solvation Model based on Density (SMD).[1]
- Interaction Analysis: The nature of the intramolecular interactions, such as hyperconjugation, is often analyzed using techniques like Natural Bond Orbital (NBO) analysis.



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